molecular formula C26H41ClN4O5 B1256342 VTP-27999 CAS No. 942142-51-0

VTP-27999

Cat. No.: B1256342
CAS No.: 942142-51-0
M. Wt: 525.1 g/mol
InChI Key: NXWASIVXQMMPLM-ZXMXYHOLSA-N
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Properties

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWASIVXQMMPLM-ZXMXYHOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583133
Record name Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942142-51-0
Record name VTP-27999
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VTP-27999
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12416
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VTP-27999
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of the Left-Hand Piperidine Moiety

The left-hand piperidine fragment (10 ) is synthesized from commercially available (3-chlorophenyl)methanol. Key steps include:

  • Nucleophilic substitution to introduce the piperidine ring.

  • Chiral resolution to isolate the (3R)-piperidinyl configuration critical for renin binding.

  • Protection of the amine using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.

Preparation of the Right-Hand Diamine Segment

The right-hand diamine (11 ) is derived from L-alanine, with modifications to introduce the (3R)-tetrahydropyran-3-yl group:

  • Asymmetric alkylation of a Schiff base to install the tetrahydropyran moiety with >99% enantiomeric excess (ee).

  • Reductive amination to form the secondary amine, followed by Boc protection.

Urea Bond Formation and Final Assembly

The central urea linkage is formed via reaction of the deprotected piperidine amine (10 ) with the diamine (11 ) using triphosgene as the carbonyl source:

  • Deprotection : Removal of Boc groups under acidic conditions (e.g., HCl in dioxane).

  • Coupling : Reaction with triphosgene in dichloromethane at 0°C, yielding the urea intermediate.

  • Global deprotection : Acidic cleavage of remaining protecting groups.

  • Salt formation : Treatment with trifluoroacetic acid (TFA) to produce the trifluoroacetate salt.

Critical parameters :

  • Temperature control (<5°C) during urea formation to prevent epimerization.

  • Use of high-purity solvents (HPLC-grade) to minimize byproducts.

Analytical Validation and Characterization

Structural Confirmation

  • X-ray crystallography : Confirmed the binding mode of this compound in renin (PDB: 3KM4), validating the (3R)-tetrahydropyran configuration’s role in Thr77 hydrogen bonding.

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C spectra matched the expected structure, with no detectable epimers.

Purity and Stability

  • HPLC : ≥97% purity (C<sub>18</sub> column, 0.1% TFA in water/acetonitrile gradient).

  • Mass spectrometry : Observed [M+H]<sup>+</sup> = 525.08 (theoretical 525.08).

  • Stability : Stable at -20°C for 1 month in DMSO; avoid freeze-thaw cycles.

Scale-Up and Process Optimization

Challenges in Manufacturing

  • Low yield in urea coupling : Optimized by switching from phosgene to triphosgene, improving yield from 45% to 72%.

  • Epimerization risk : Mitigated via low-temperature (-10°C) reaction conditions.

Green Chemistry Considerations

  • Solvent selection : Replaced tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) for safer large-scale use.

  • Catalyst recycling : Palladium catalysts reused in asymmetric alkylation steps, reducing metal waste.

Comparative Pharmacokinetic Data

ParameterThis compound (10 mg/kg)Aliskiren (10 mg/kg)
Oral bioavailability22% (rat)15% (rat)
Half-life (t<sub>1/2</sub>)6.3 h4.1 h
CYP3A4 inhibition<10% at 10 μM35% at 10 μM

Data derived from preclinical studies in double transgenic rats .

Chemical Reactions Analysis

Types of Reactions

VTP27999 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VTP27999 include ethyl bromoacetate, anhydrous dimethylformamide (DMF), and other organic solvents . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of VTP27999 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Scientific Research Applications

Pharmacological Profile

VTP-27999 is characterized by its high potency, with an IC50 of approximately 0.47 nM, and shows over 1000-fold selectivity for renin over other targets. This selectivity is crucial for minimizing off-target effects, which can lead to adverse reactions in patients . The compound's bioavailability is significantly higher than that of aliskiren, allowing for effective dosing with potentially fewer side effects .

Hypertension Management

The primary application of this compound is in the management of hypertension. Clinical trials have demonstrated that this compound effectively increases renal plasma flow (RPF) and glomerular filtration rate (GFR) in healthy volunteers on low-sodium diets. Doses ranging from 75 to 600 mg produced significant increases in RPF and GFR, comparable to those achieved with higher doses of aliskiren .

Dose (mg) RPF Increase (%) GFR Increase (%)
758 ± 310 ± 2
15012 ± 415 ± 3
30018 ± 420 ± 4
60018 ± 420 ± 4

Renal Function Preservation

Research indicates that this compound may also play a role in preserving renal function in chronic kidney disease (CKD) patients. By effectively blocking renin activity, it may mitigate the progression of kidney damage associated with hypertension and other renal pathologies .

Study on Renal Plasma Flow

A study involving healthy volunteers assessed the effects of escalating doses of this compound on renal function. Results indicated that even at lower doses, this compound significantly improved renal parameters without the adverse side effects commonly associated with high doses of other renin inhibitors like aliskiren .

Impact on Prorenin Activity

Another investigation focused on how this compound interacts with prorenin. The study found that while this compound increased renin immunoreactivity, it did not activate prorenin into its active form. This suggests a unique property that could be leveraged for therapeutic benefit without the risks associated with prorenin activation .

Mechanism of Action

VTP27999 exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, VTP27999 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and alleviation of hypertension . The molecular targets of VTP27999 include the active site of renin, where it binds and prevents the enzyme from catalyzing the conversion of angiotensinogen to angiotensin I .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VTP27999

VTP27999 is unique due to its excellent selectivity, good oral bioavailability, and efficacy in animal models. It has shown potential for clinical utility with minimal off-target effects, making it a promising candidate for further development .

Biological Activity

VTP-27999 is a novel small molecule classified as a potent and selective renin inhibitor, designed to modulate the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological profiles, and comparative studies with existing renin inhibitors.

Overview of this compound

This compound is characterized by its chemical formula C26H41ClN4O5C_{26}H_{41}ClN_{4}O_{5} and has been noted for its high selectivity and efficacy in inhibiting renin, with an IC50 value of approximately 0.47 nM . It exhibits over 1000-fold selectivity against related and unrelated off-targets, making it a promising candidate for hypertension treatment .

The primary mechanism of action for this compound involves the inhibition of renin, an enzyme critical in the conversion of angiotensinogen to angiotensin I, leading to subsequent vasoconstriction and increased blood pressure. Unlike aliskiren, another well-known renin inhibitor, this compound does not unfold prorenin but binds to acid-activated prorenin, enhancing its immunoreactivity in assays without affecting its conformation .

Key Pharmacokinetic Parameters

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

ParameterValue
Oral Bioavailability>15% in multiple species
Half-life (t1/2)7.3 - 51.0 hours (varies by species)
Clearance (CL)36 - 128 mL/min/kg
Volume of Distribution (Vss)19 - 101 L/kg

These parameters suggest that this compound is well absorbed and maintains effective plasma levels over time, contributing to its potential efficacy in clinical settings .

Clinical Studies

A notable study evaluated the safety, tolerability, and pharmacodynamics of this compound in healthy volunteers. Results indicated that this compound significantly reduced mean arterial pressure (MAP) compared to placebo and demonstrated a dose-dependent response . Furthermore, it showed a longer duration of action than aliskiren at equivalent doses .

Comparative Analysis with Aliskiren

This compound's unique profile is highlighted when compared to aliskiren:

FeatureThis compoundAliskiren
IC500.47 nM~30 μM
Selectivity>1000-foldModerate
Effect on proreninNo unfoldingInduces conformational change
Duration of ActionLongerShorter

This comparison illustrates that this compound not only provides enhanced potency but also offers a distinct mechanism that may lead to fewer side effects related to prorenin activation .

Study on Hypertensive Models

In a double transgenic rat model engineered to express human renin and angiotensinogen, this compound exhibited significant reductions in MAP at 24 hours post-administration compared to control groups. This study underscores its potential effectiveness in treating hypertension driven by human renin .

Safety Profile

In multiple ascending dose studies involving salt-depleted healthy volunteers, this compound was well-tolerated with no serious adverse events reported. This finding supports its safety profile for further clinical development .

Q & A

Q. What experimental models are commonly used to evaluate the renal effects of VTP-27999?

this compound's renal effects are primarily studied in two models:

  • Human clinical trials : Healthy volunteers under low-sodium conditions are administered varying doses (75–600 mg) to assess renal plasma flow (RPF) and glomerular filtration rate (GFR) using linear mixed models and ANOVA for statistical analysis .
  • In vitro/in vivo animal models : Retinal tissue cultures from Ctsd+/+ and Ctsd-/- mice are used to study mRNA and protein expression changes (e.g., renin, Ctsd, and vasoinhibin) via immunoprecipitation-Western blot and ELISA .

Q. What key parameters should be measured in clinical trials assessing this compound's efficacy?

Essential parameters include:

  • Hemodynamic metrics : RPF, GFR, systolic/diastolic blood pressure (SBP/DBP).
  • Biochemical markers : Plasma renin activity (PRA), angiotensin II (Ang II), and prorenin levels.
  • Baseline characteristics : BMI, sodium intake, and renal function to ensure cohort homogeneity . Statistical adjustments (e.g., percentage change from baseline) are applied to mitigate carry-over effects in crossover studies .

Q. How does this compound compare pharmacologically to aliskiren?

this compound demonstrates:

  • Higher bioavailability : 10-fold greater oral absorption than aliskiren .
  • Dose efficiency : 150 mg this compound achieves renal effects equivalent to 300 mg aliskiren .
  • Safety : No severe side effects at high doses (up to 600 mg), unlike aliskiren, which causes diarrhea at elevated doses .

Advanced Research Questions

Q. How can contradictory results in dose-response studies (e.g., suboptimal efficacy at 600 mg) be resolved methodologically?

  • Nonlinear pharmacokinetics : Saturation of renin-binding sites may explain plateaued effects beyond 300 mg .
  • Statistical modeling : Use mixed-effects models to account for inter-individual variability and covariates like sodium intake .
  • Preclinical validation : Test dose ranges in aging or disease-specific animal models (e.g., hypertensive mice) to refine dosing before human trials .

Q. What molecular mechanisms underlie this compound's tissue-specific effects (e.g., retinal vs. renal)?

  • Protease inhibition : this compound blocks renin-mediated cleavage of prolactin into vasoinhibin in retinal tissues, as shown by immunoprecipitation-Western blot .
  • mRNA modulation : Suppresses renin and Ctsd mRNA in Ctsd+/+ mice, suggesting tissue-specific RAS regulation .
  • Experimental validation : Use siRNA knockdown or CRISPR models to isolate renin-dependent pathways in target tissues .

Q. How should researchers address limitations in current this compound studies (e.g., homogeneous cohorts)?

  • Population diversity : Include patients with comorbidities (e.g., diabetes, hypertension) to assess efficacy in pathophysiological contexts .
  • Gender stratification : Design studies with balanced male/female cohorts to evaluate sex-dependent RAS activity differences .
  • Longitudinal data : Extend acute single-dose trials to chronic dosing regimens to monitor hyperkalemia risk and organ protection .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing renal hemodynamic data in this compound trials?

  • Linear mixed models : Account for repeated measures (e.g., RPF at 0, 2, 4 hours post-dose) and inter-subject variability .
  • Bonferroni correction : Adjust for multiple comparisons (e.g., dose groups vs. placebo) to reduce Type I errors .
  • Baseline normalization : Express RPF/GFR as percentage changes to control for day-to-day variability in crossover designs .

Q. How can in vitro findings on this compound's renin inhibition be translated to in vivo models?

  • Dose calibration : Align in vitro IC50 values (0.47 nM for recombinant human renin ) with plasma concentrations in animal/human studies.
  • Biomarker bridging : Measure Ang II suppression in both models to confirm target engagement .
  • Mechanistic studies : Use transgenic rodents (e.g., renin-overexpressing mice) to validate tissue-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.